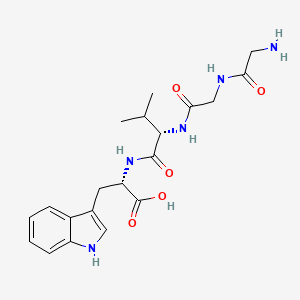
L-Tryptophan, glycylglycyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan, glycylglycyl-L-valyl- is a peptide compound that combines the essential amino acid L-tryptophan with glycylglycyl and L-valyl residues. L-tryptophan is an aromatic amino acid necessary for protein synthesis in humans and animals. It is also a precursor for several important biomolecules, including serotonin and melatonin, which play crucial roles in mood regulation and sleep.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tryptophan, glycylglycyl-L-valyl- can be synthesized through peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to form the peptide chain. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents like N-hydroxysuccinimide. The reactions are usually carried out in anhydrous solvents like dimethylformamide or dichloromethane under inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of L-tryptophan, glycylglycyl-L-valyl- often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, which simplifies purification and enhances yield. The process involves repeated cycles of amino acid coupling, washing, and deprotection until the desired peptide sequence is obtained.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, glycylglycyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form compounds like kynurenine.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced peptides with modified side chains.
Substitution: Substituted peptides with new functional groups.
Scientific Research Applications
L-Tryptophan, glycylglycyl-L-valyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate binding.
Medicine: Explored for its potential therapeutic effects in mood disorders and sleep regulation.
Industry: Utilized in the production of peptide-based drugs and supplements.
Mechanism of Action
The mechanism of action of L-Tryptophan, glycylglycyl-L-valyl- involves its interaction with specific molecular targets and pathways:
Serotonin Pathway: L-tryptophan is a precursor for serotonin synthesis. It is converted to 5-hydroxytryptophan by tryptophan hydroxylase, followed by decarboxylation to serotonin.
Melatonin Pathway: Serotonin is further converted to melatonin in the pineal gland, regulating sleep-wake cycles.
Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: An essential amino acid with similar roles in serotonin and melatonin synthesis.
Glycylglycine: A dipeptide with simpler structure and different biological functions.
L-Valine: A branched-chain amino acid involved in muscle metabolism and protein synthesis.
Uniqueness
L-Tryptophan, glycylglycyl-L-valyl- is unique due to its combined structure, which allows it to participate in multiple biochemical pathways and exhibit diverse biological activities. Its peptide nature also makes it a valuable tool in research and therapeutic applications.
Properties
CAS No. |
684250-86-0 |
|---|---|
Molecular Formula |
C20H27N5O5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H27N5O5/c1-11(2)18(25-17(27)10-23-16(26)8-21)19(28)24-15(20(29)30)7-12-9-22-14-6-4-3-5-13(12)14/h3-6,9,11,15,18,22H,7-8,10,21H2,1-2H3,(H,23,26)(H,24,28)(H,25,27)(H,29,30)/t15-,18-/m0/s1 |
InChI Key |
XJHMQFKUSUISEK-YJBOKZPZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


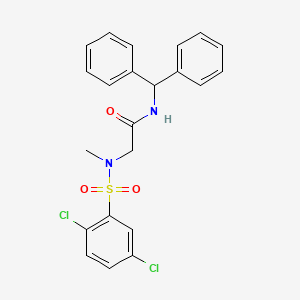
![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
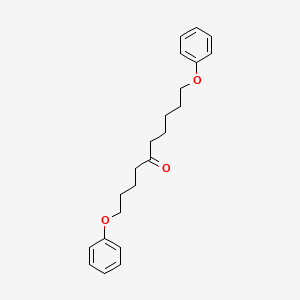
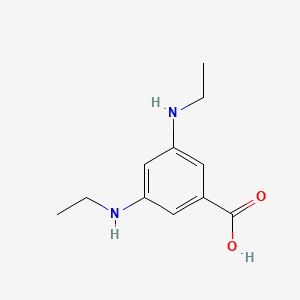
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
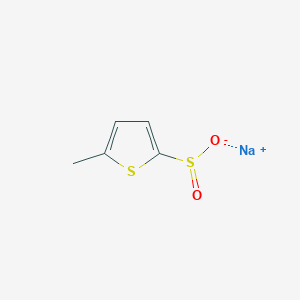
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
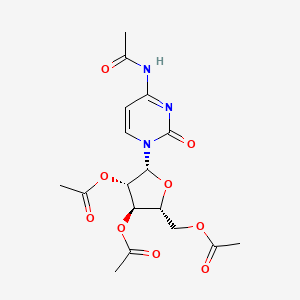
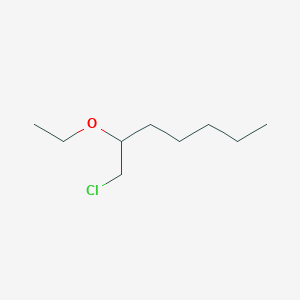
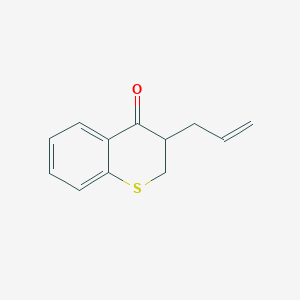
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
